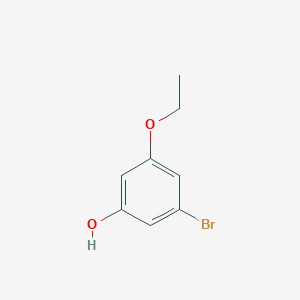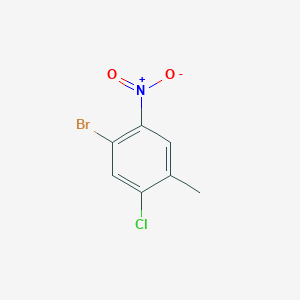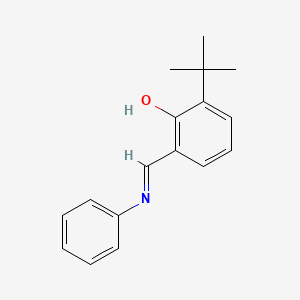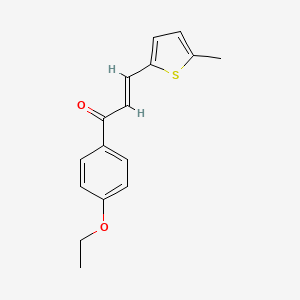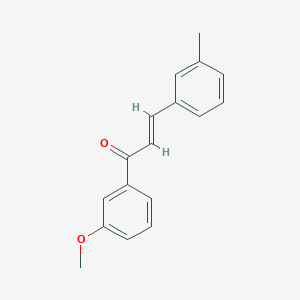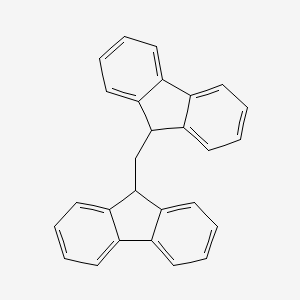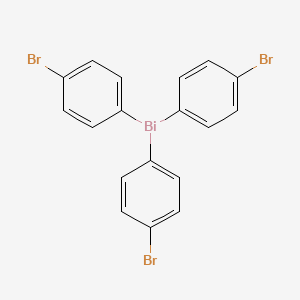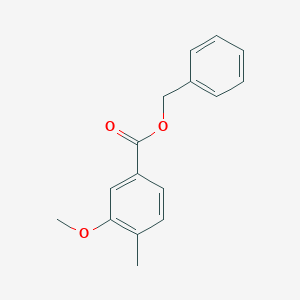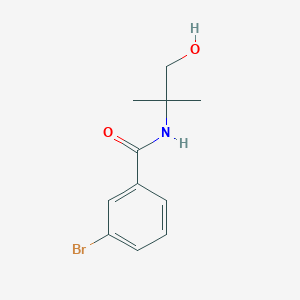
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound with the CAS Number: 211388-38-4. It has a molecular weight of 272.14 and its IUPAC name is 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule. Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 272.14 .Applications De Recherche Scientifique
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is commonly used in scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a tool in the study of enzyme-catalyzed reactions. It is also used in the study of the structure and function of proteins, in the study of the interactions between proteins and other molecules, and in the study of the mechanisms of drug action.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is not well understood. However, it is believed to interact with proteins and other molecules to cause a variety of biochemical and physiological effects. It is thought to interact with enzymes to modulate their activity, and to interact with receptors to modulate signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to modulate the activity of enzymes, receptors, and signal transduction pathways, which can lead to a variety of effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, and to modulate the activity of receptors involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in lab experiments has several advantages. It is a versatile compound, with a variety of biochemical and physiological effects. It is also relatively easy to synthesize, and it is relatively stable in a variety of conditions. However, it is also important to consider the potential limitations of using this compound in lab experiments. It can be toxic, and it can interact with other compounds in unexpected ways.
Orientations Futures
There are a number of potential future directions for research on 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. These include further research into its biochemical and physiological effects, the development of more efficient synthesis methods, and the exploration of new applications for this compound. Additionally, there is potential for further research into the mechanism of action of this compound, as well as the potential for new uses in drug development.
Méthodes De Synthèse
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be synthesized in a two-step process. The first step involves the reaction of 1-hydroxy-2-methylpropan-2-yl bromide with benzoic acid in the presence of a base such as sodium hydroxide. This reaction produces the desired product, this compound. The second step involves the purification of the product by recrystallization.
Safety and Hazards
The safety information available indicates that 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
Propriétés
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLORAXUPPVMXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

